molecular formula C13H21N3O3 B2826506 ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate CAS No. 477871-02-6

ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate

Cat. No.: B2826506
CAS No.: 477871-02-6
M. Wt: 267.329
InChI Key: HYXVGEARZPTPMI-XNTDXEJSSA-N
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Description

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate is a complex organic compound with a unique structure that includes a cyano group, a hydrazono group, and a diethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydrazono group can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate
  • Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

Uniqueness

Its diethylbutanoate moiety differentiates it from similar compounds, providing unique steric and electronic properties that can influence its behavior in chemical and biological systems.

Properties

IUPAC Name

ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]-2,2-diethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-5-13(6-2,12(18)19-7-3)10(4)15-16-11(17)8-9-14/h5-8H2,1-4H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXVGEARZPTPMI-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=NNC(=O)CC#N)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C(=N/NC(=O)CC#N)/C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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